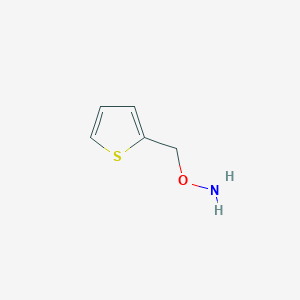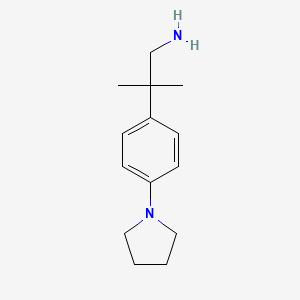
(E)-4,4-dimethylpent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the second carbon atom and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .
化学反応の分析
Types of Reactions
4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).
Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .
類似化合物との比較
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: Similar in structure but with a triple bond instead of a double bond.
4,4-Dimethylpent-1-en-3-ol: Similar in structure but with the hydroxyl group at a different position.
2,2-Dimethylpent-4-en-1-ol: Similar in structure but with the methyl groups at different positions .
Uniqueness
4,4-Dimethylpent-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a double bond and a hydroxyl group in close proximity allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(E)-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+ |
InChIキー |
CENIKOVZZYSSJM-SNAWJCMRSA-N |
異性体SMILES |
CC(C)(C)/C=C/CO |
正規SMILES |
CC(C)(C)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
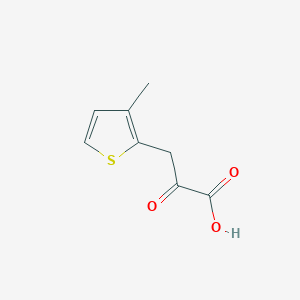

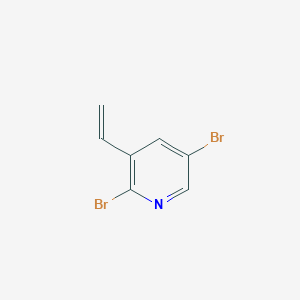
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)

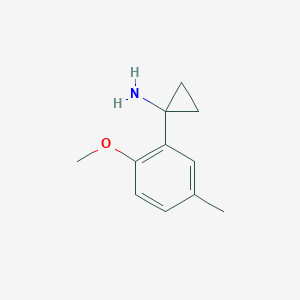
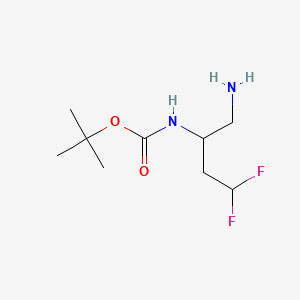
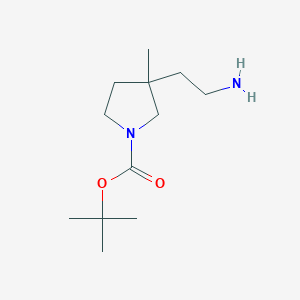
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)
